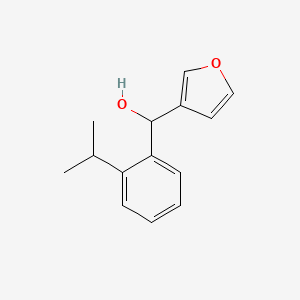
Furan-3-yl(2-isopropylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-3-yl(2-isopropylphenyl)methanol is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to a methanol group, which is further connected to a 2-isopropylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(2-isopropylphenyl)methanol typically involves the reaction of furan derivatives with isopropylphenyl compounds under specific conditions. One common method includes the use of a Grignard reagent, where furan-3-ylmagnesium bromide reacts with 2-isopropylbenzaldehyde to form the desired product. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of precursor compounds to produce the target molecule efficiently .
化学反应分析
Types of Reactions
Furan-3-yl(2-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield furan-3-yl(2-isopropylphenyl)ketone, while reduction can produce furan-3-yl(2-isopropylphenyl)methane .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
作用机制
The mechanism of action of Furan-3-yl(2-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways .
相似化合物的比较
Similar Compounds
- Furan-2-yl(2-isopropylphenyl)methanol
- Furan-3-yl(4-isopropylphenyl)methanol
- Furan-2-yl(4-isopropylphenyl)methanol
Uniqueness
Furan-3-yl(2-isopropylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it a valuable compound for targeted applications in research and industry .
属性
IUPAC Name |
furan-3-yl-(2-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(2)12-5-3-4-6-13(12)14(15)11-7-8-16-9-11/h3-10,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTESUKJECSISKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Bromo-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996260.png)
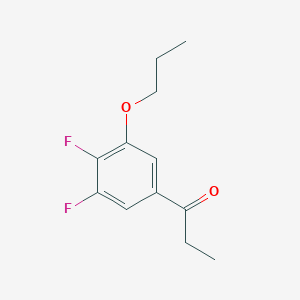
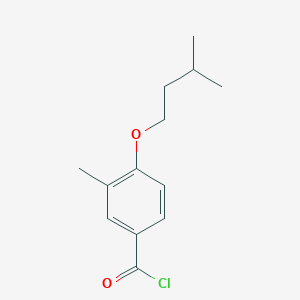
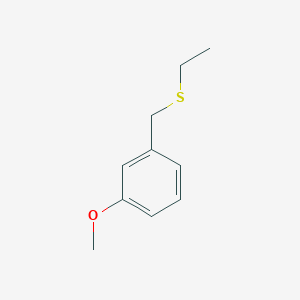
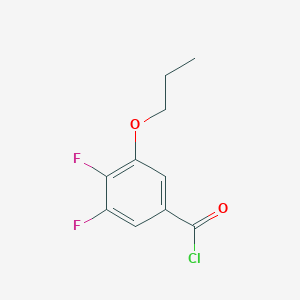
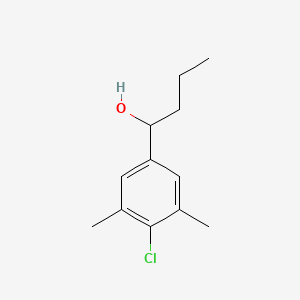
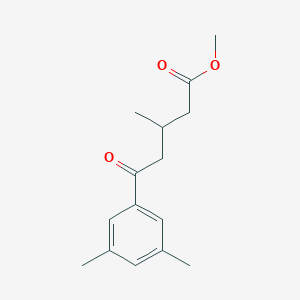
![1-Chloro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996326.png)
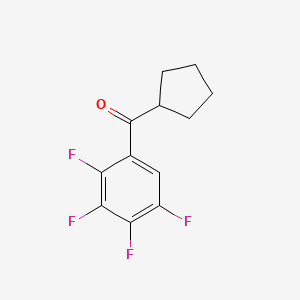
![1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996338.png)
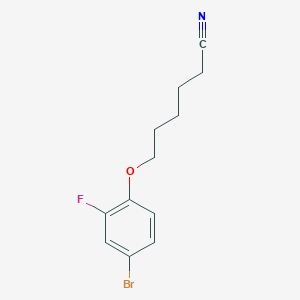
![3-[(n-Butyloxy)methyl]benzaldehyde](/img/structure/B7996349.png)
![1-Fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7996357.png)
![2-[(Cyclopropanemethoxy)methyl]thiophenol](/img/structure/B7996361.png)
